N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

Description

BenchChem offers high-quality N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N-(9,10-dioxoanthracen-1-yl)-1-nitro-9,10-dioxoanthracene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H14N2O7/c32-25-14-6-1-3-8-16(14)27(34)22-18(25)10-5-11-21(22)30-29(36)20-13-12-19-23(24(20)31(37)38)28(35)17-9-4-2-7-15(17)26(19)33/h1-13H,(H,30,36) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPUKNRQXKIKHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=C(C5=C(C=C4)C(=O)C6=CC=CC=C6C5=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H14N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

It’s known that the compound possesses anN,O-bidentate directing group , potentially suitable for metal-catalyzed C-H bond functionalization reactions. This suggests that the compound may interact with metal ions in biological systems, influencing processes that involve metal-catalyzed reactions.

Mode of Action

The presence of anN,O-bidentate directing group in the compound suggests that it may facilitate the formation of cyclometallated complexes. This could potentially influence the activation or cleavage of C-H bonds in biological systems.

Biochemical Pathways

Given its potential role in c-h bond functionalization, it may be involved in various biochemical reactions where c-h bonds are cleaved or activated.

Analyse Biochimique

Biochemical Properties

Based on its structural similarity to other anthraquinone derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be largely dependent on the specific functional groups present in the compound.

Molecular Mechanism

The molecular mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is not well-defined It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The temporal effects of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied.

Metabolic Pathways

The metabolic pathways involving N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide are not well-characterized. It would be interesting to investigate any enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels.

Activité Biologique

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a synthetic compound belonging to the anthraquinone class, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

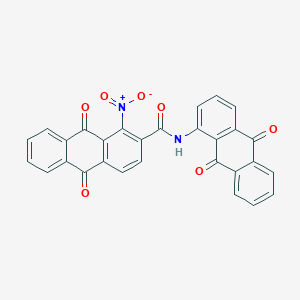

Chemical Structure and Properties

The chemical structure of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide can be represented as follows:

This compound features two dioxo groups and a nitro substituent on the anthracene core, which contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to several mechanisms:

- DNA Intercalation : The planar structure of anthraquinones allows them to intercalate into DNA strands, disrupting replication and transcription processes. This mechanism is crucial for their antitumor activity .

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress by generating ROS, leading to cellular damage and apoptosis in cancer cells.

- Enzyme Inhibition : Research indicates that anthraquinone derivatives can inhibit key enzymes involved in metabolic pathways, such as phosphoglycerate mutase 1 (PGAM1), which is implicated in cancer cell proliferation .

Antitumor Activity

Several studies have demonstrated the antitumor potential of anthraquinone derivatives. For instance, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-nitro has shown significant cytotoxic effects against various cancer cell lines through its ability to induce apoptosis via ROS generation and DNA damage .

Antimicrobial Properties

Anthraquinones are also recognized for their antimicrobial properties. The compound exhibits activity against a range of bacterial and fungal pathogens. Its mechanism involves disrupting microbial cell membranes and interfering with essential metabolic processes .

Case Studies

- Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of anthraquinones exhibited potent cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range. The study highlighted the role of oxidative stress in mediating cell death .

- Antimicrobial Activity : Research conducted on various anthraquinone derivatives showed promising results against drug-resistant strains of Staphylococcus aureus and Candida albicans. The compounds demonstrated minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Data Tables

Applications De Recherche Scientifique

Medicinal Chemistry

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide exhibits notable biological activities:

Anticancer Activity :

Research indicates that this compound can intercalate into DNA and disrupt replication processes. It has shown potential in enhancing the cytotoxicity of established chemotherapeutic agents like methotrexate and 5-fluorouracil against various cancer cell lines. For instance, it reduced the IC50 values significantly in studies involving KB and BEL-7402 cells .

Antimicrobial Properties :

The compound's derivatives have demonstrated activity against various pathogens, including Gram-positive bacteria. Studies have indicated that certain modifications to the anthraquinone structure can enhance antimicrobial efficacy .

Material Science

The unique structural properties of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide make it suitable for applications in material sciences:

Organic Electronics :

Due to its ability to act as a semiconductor material, this compound is being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties can be fine-tuned through structural modifications .

Redox Flow Batteries :

Recent advancements have identified potential uses of this compound in redox flow batteries due to its electrochemical stability and performance characteristics. These batteries are crucial for energy storage solutions in renewable energy systems .

Case Study 1: Anticancer Efficacy Enhancement

A study demonstrated that N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide significantly improved the efficacy of vincristine in resistant cancer cell lines. The IC50 values were reduced from 1.75 μM to 0.36 μM when combined with this compound .

Case Study 2: Antimicrobial Activity

In vitro assays showed that derivatives of this compound exhibited potent activity against Mycobacterium sp., suggesting its potential as a lead compound for developing new antimicrobial agents .

Méthodes De Préparation

Structural Overview and Synthetic Challenges

The target compound features two anthraquinone moieties connected via a carboxamide bond, with one anthracene unit bearing a nitro group at position 1. Key synthetic hurdles include:

Synthetic Routes and Methodological Frameworks

Nitration of Anthraquinone Precursors

The nitro group is introduced early in the synthesis to minimize side reactions. A two-step protocol is employed:

- Anthraquinone nitration :

- Substrate : 1-Aminoanthracene-9,10-dione (prepared via Friedel–Crafts acylation of anthracene).

- Conditions : Fuming nitric acid ($$ \text{HNO}3 $$) in concentrated sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at 0–5°C for 4 hours.

- Outcome : Regioselective nitration at position 1 yields 1-nitroanthracene-9,10-dione (82% yield).

Carboxamide Bond Formation

Two principal strategies are validated for constructing the carboxamide linkage:

Acyl Chloride-Mediated Amidation

Step 1: Acyl chloride synthesis

Step 2: Coupling with 1-aminoanthracene-9,10-dione

COMU-Facilitated Direct Amidation

- Rationale : Avoids acyl chloride intermediates, enhancing safety and scalability.

- Substrates :

- 1-Nitroanthracene-9,10-dione-2-carboxylic acid.

- 1-Aminoanthracene-9,10-dione.

- Coupling agent : COMU ($$ \text{C}9\text{H}{14}\text{N}4\text{O}5 $$) in $$ \text{N,N} $$-dimethylformamide ($$ \text{DMF} $$) at 25°C for 24 hours.

- Advantages :

Optimization and Process Analytics

Reaction Parameter Screening

| Parameter | Acyl Chloride Route | COMU Route |

|---|---|---|

| Temperature (°C) | 80 | 25 |

| Time (hours) | 24 | 24 |

| Yield (%) | 68 | 89 |

| Purity post-workup (%) | 92 | 98 |

Comparative Evaluation of Methodologies

Acyl Chloride Route

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(9,10-dioxoanthracen-1-yl)-1-nitroanthracene-2-carboxamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves sequential functionalization of anthraquinone derivatives. For example:

Anthraquinone oxidation : Start with anthracene oxidation to 9,10-anthraquinone using HNO₃ or CrO₃ under controlled temperatures (80–100°C) .

Nitration : Introduce a nitro group at position 1 using mixed acid (HNO₃/H₂SO₄) at 0–5°C to prevent over-nitration .

Carboxamide formation : React the nitroanthraquinone with an acyl chloride (e.g., chloroacetyl chloride) in anhydrous DCM with a base (e.g., pyridine) to form the carboxamide .

- Critical factors : Yield optimization requires precise stoichiometry, temperature control, and inert atmospheres to avoid side reactions (e.g., hydrolysis of acyl chloride).

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- Primary methods :

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions via chemical shifts and coupling constants. For example, aromatic protons in anthraquinone derivatives show distinct splitting patterns (e.g., doublets at δ 7.8–8.5 ppm) .

- IR spectroscopy : Confirm carbonyl (C=O, ~1670 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., O–H⋯O in anthraquinone derivatives) .

- Purity assessment : HPLC with UV detection (λ = 254 nm) or mass spectrometry (ESI-MS) for molecular ion verification .

Q. How does solubility in organic solvents affect experimental design for reactivity studies?

- Solubility profile : The compound is sparingly soluble in polar solvents (water, ethanol) but dissolves in DMF, DMSO, or chloroform. For example, solubility in DMSO is ~5.3 mg/mL at 25°C .

- Design implications : Use DMSO as a co-solvent for kinetic studies or DMF for coupling reactions. Precipitation in aqueous media requires sonication or surfactants for homogeneous dispersion .

Advanced Research Questions

Q. What mechanistic insights explain the electronic effects of the nitro and carboxamide groups on anthraquinone reactivity?

- Electronic modulation :

- The nitro group is electron-withdrawing, reducing electron density at position 1 and directing electrophilic attacks to position 2 or 4 .

- The carboxamide group introduces resonance effects, stabilizing intermediates during nucleophilic substitution or redox reactions .

- Experimental validation : Cyclic voltammetry reveals redox potentials shifted by ~0.3 V compared to unsubstituted anthraquinone, indicating altered electron affinity .

Q. How can conflicting data on thermal stability be resolved under varying experimental conditions?

- Contradictions : Some studies report decomposition at 180°C , while others note stability up to 220°C .

- Resolution strategy :

Thermogravimetric analysis (TGA) : Conduct under inert (N₂) vs. oxidative (O₂) atmospheres. Decomposition in air occurs earlier due to oxidation of the nitro group.

DSC : Identify endothermic peaks corresponding to phase transitions or exothermic decomposition .

- Key finding : Stability is atmosphere-dependent, with inert conditions delaying decomposition by ~40°C .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., sulfonation or halogenation)?

- Regioselective control :

- Sulfonation : Use fuming H₂SO₄ at 60°C to target position 4 (para to carboxamide) due to steric hindrance from the nitro group .

- Halogenation : Electrophilic bromination (Br₂/FeCl₃) favors position 5 (meta to nitro), validated by NOE NMR correlations .

- Computational support : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and reactive sites, aligning with experimental outcomes .

Q. How does the compound’s π-conjugation influence its UV-Vis absorption and potential applications in optoelectronics?

- Optical properties : Extended conjugation between anthraquinone and carboxamide results in a broad absorption band at 350–450 nm (ε ~ 10⁴ L/mol·cm) .

- Application design : Tune absorption by substituting electron-donating groups (e.g., –OCH₃) at position 5, shifting λ_max by ~30 nm .

Q. What biological activity hypotheses can be proposed based on structural analogs, and how are they tested?

- Analog-based hypotheses : Similar anthraquinone-carboxamides show antiplatelet activity (IC₅₀ ~ 10 µM) via COX-1 inhibition .

- Testing protocol :

In vitro assays : Measure thromboxane B₂ inhibition in platelet-rich plasma using ELISA .

Structure-activity relationship (SAR) : Compare IC₅₀ values of nitro- vs. amino-substituted analogs to assess electron-withdrawing effects .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic step?

- Root causes :

- Impurity in starting materials : Anthracene purity (<98%) leads to incomplete oxidation, reducing nitroanthraquinone yield by ~15% .

- Moisture sensitivity : Acyl chloride reactions require rigorous drying; trace H₂O hydrolyzes intermediates, dropping carboxamide yield from 75% to 50% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.